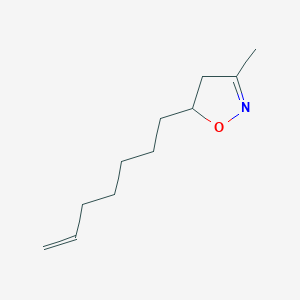![molecular formula C13H16N2O B12908473 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88491-58-1](/img/structure/B12908473.png)
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is known for its versatile biological activities and has garnered interest in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent, along with primary amines . The reaction conditions are usually mild, and the process can be executed on a gram scale with high yields .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free chalcogenation reactions. These methods are operationally simple and proceed under mild reaction conditions, highlighting broad functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen into the molecule.
Substitution: Common reagents for substitution reactions include aryl sulfonyl chlorides and sulfonyl hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like aryl sulfonyl chlorides and sulfonyl hydrazides are used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with functional groups such as sulfenyl and selenyl groups .
Aplicaciones Científicas De Investigación
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and thereby modulating immune responses . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of ethyl and trimethyl groups, which contribute to its distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its broad range of applications in different fields further highlight its uniqueness.
Propiedades
Número CAS |
88491-58-1 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-ethyl-2,6,9-trimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-5-11-10(4)14-12-8(2)6-7-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3 |
Clave InChI |
HVFFRYIGIYQONV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C(=CC=C(N2C1=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)



![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)

![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)

![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)



![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
